![molecular formula C18H20N4O4S2 B2421252 methyl 4-(N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)benzoate CAS No. 1421516-46-2](/img/structure/B2421252.png)
methyl 4-(N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms. Specifically, it contains a 3,5-dimethylpyrazole unit . Pyrazole derivatives are known for their diverse pharmacological effects .
Molecular Structure Analysis
The compound is likely to have an unsymmetrical structure due to the presence of the pyrazole ring. The corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Scientific Research Applications
Antiparasitic Activity
This compound has shown promise in combating parasitic infections. Specifically:
- Antileishmanial Activity : In vitro studies have demonstrated potent antipromastigote activity, particularly against Leishmania parasites . Further research could explore its potential as a therapeutic agent for leishmaniasis.
Antimalarial Potential
Given the importance of finding new antimalarial drugs, this compound warrants investigation:
- Antimalarial Evaluation : Although not explicitly reported for this compound, pyrazole-bearing derivatives often exhibit antimalarial properties . Researchers could explore its efficacy against Plasmodium species.
Molecular Simulation Studies
Understanding the compound’s interactions at the molecular level can guide drug design:
- Binding Pocket Analysis : Molecular simulations have revealed favorable binding patterns within the active site of LmPTR1 (a potential drug target) . Investigating these interactions could inform drug development efforts.
Chemical Synthesis and Characterization
The compound’s synthesis and structural features are essential:
Future Directions
properties
IUPAC Name |
methyl 4-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-12-10-13(2)22(21-12)18-20-15(11-27-18)8-9-19-28(24,25)16-6-4-14(5-7-16)17(23)26-3/h4-7,10-11,19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTFXTMZWHPLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.